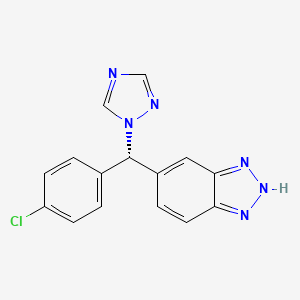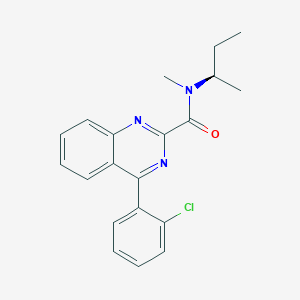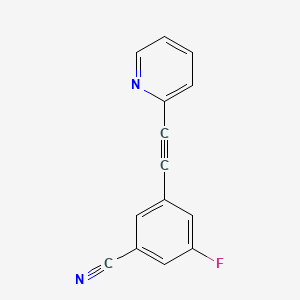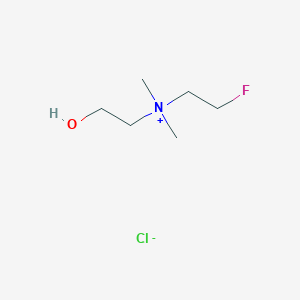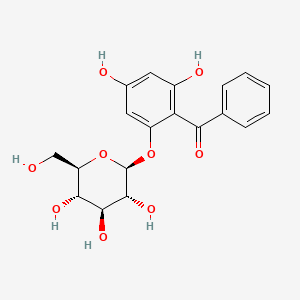
garcimangosone D
Vue d'ensemble
Description
Garcimangosone D is a naturally occurring compound found in the leaves of Diospyros kaki . It is also present in Garcinia fruits, which are rich sources of nutrients, minerals, vitamins, dietary fibers, and bioactive compounds .
Molecular Structure Analysis
Garcimangosone D has a molecular formula of C19H20O9 . Its average mass is 392.357 Da and its monoisotopic mass is 392.110718 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
Garcimangosone D has a density of 1.6±0.1 g/cm3, a boiling point of 718.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 110.3±3.0 kJ/mol . It has 9 H bond acceptors, 6 H bond donors, 5 freely rotating bonds, and 1 Rule of 5 violation .Applications De Recherche Scientifique
Garcimangosone D, a benzophenone glucoside, was isolated from Garcinia mangostana and identified through spectral and chemical methods. This study contributed to understanding the chemical constituents of Garcinia mangostana (Huang et al., 2001).
Garcimangosone D, along with other xanthones, was found in Garcinia mangostana (mangosteen) and showed antioxidant activities. These compounds could be potential candidates for cancer chemopreventive agents (Jung et al., 2006).
A study on Psidium guajava L. (Myrtaceae) leaves found Garcimangosone D to have significant antibacterial activities against Escherichia coli and Staphylococcus aureus. This suggests its potential application in treating certain infectious diseases (Ukwueze et al., 2015).
Garcimangosone D, isolated from fruit hulls of Garcinia mangostana, inhibited Advanced Glycation Endproducts (AGEs) formation, which plays a role in diabetic complications. This compound acted on the levels of Amadori product and protein aggregation, suggesting its potential in managing diabetic complications (Abdallah et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c20-8-13-16(24)17(25)18(26)19(28-13)27-12-7-10(21)6-11(22)14(12)15(23)9-4-2-1-3-5-9/h1-7,13,16-22,24-26H,8H2/t13-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXXIROIENJKKR-LQDZTQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316658 | |
| Record name | Garcimangosone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
garcimangosone D | |
CAS RN |
356055-68-0 | |
| Record name | Garcimangosone D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356055-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcimangosone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

